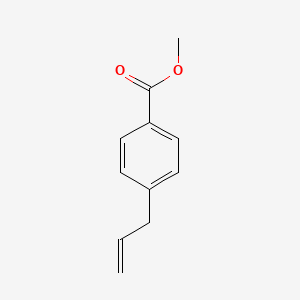
















|
REACTION_CXSMILES
|
[Cu]C#N.[Cl-].[Li+].I[C:7]1[CH:16]=[CH:15][C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:9][CH:8]=1.[CH2:17](Br)[CH:18]=[CH2:19]>O1CCCC1.ClCCl.O>[CH2:19]([C:7]1[CH:16]=[CH:15][C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:9][CH:8]=1)[CH:18]=[CH2:17] |f:1.2|
|


|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
copper(I) cyanide
|
|
Quantity
|
0.85 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cu]C#N
|
|
Name
|
|
|
Quantity
|
0.81 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Li+]
|
|
Name
|
|
|
Quantity
|
12.5 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C(=O)OC)C=C1
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
copper(I) cyanide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cu]C#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Li+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
4.13 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Br
|
|
Name
|
NH4Cl(sat)
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
NH3(sat)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to −25° C.
|
|
Type
|
ADDITION
|
|
Details
|
isopropylmagnesium chloride—lithium chloride complex (49.1 mL, 1 M, 49.1 mmol) was added over 16 minutes while the internal temperature
|
|
Duration
|
16 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained at below −20° C
|
|
Type
|
WAIT
|
|
Details
|
After an additional 25 minutes
|
|
Duration
|
25 min
|
|
Type
|
CUSTOM
|
|
Details
|
was kept below −15° C.
|
|
Type
|
WAIT
|
|
Details
|
the reaction was kept at −5° C. for 24 hours
|
|
Duration
|
24 h
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with dichloromethane (2×100 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with 100 mL water
|
|
Type
|
ADDITION
|
|
Details
|
diluted with 100 mL dichloromethane and 100 mL chloroform
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with 150 mL brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4 and Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to yield an oil
|
|
Type
|
FILTRATION
|
|
Details
|
The oil was filtered through a cotton plug
|
|
Type
|
WASH
|
|
Details
|
the entire flask was then rinsed with hexanes (4×2 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
after filtering through cotton
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |